molecular formula C22H19N3O5S B2494967 2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941986-57-8

2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2494967
CAS RN: 941986-57-8
M. Wt: 437.47
InChI Key: ISJKIJTXSRFGTF-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemical entities known for their structural complexity and potential for diverse chemical reactions and applications. Although direct studies on this specific compound are scarce, insights can be drawn from related research on compounds with similar structural motifs, such as tetrahydroquinolines and their derivatives, which are often studied for their chemical reactivity, synthesis methods, and various physical and chemical properties.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives typically involves condensation reactions, cyclization processes, and functional group transformations. For example, the synthesis of tetrahydroisoquinolines has been achieved via Pummerer-type cyclization, highlighting the role of Lewis acids in enhancing cyclization reactions (Saitoh et al., 2001). Similarly, cascade reactions involving sulfonyl radicals have been utilized for synthesizing densely functionalized dihydroquinolin-2(1H)-ones, demonstrating the synthetic versatility of these frameworks (Zhu et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves spectroscopic methods and, in some cases, crystallography to elucidate the configuration and conformation of the molecules. The presence of nitro, sulfonyl, and benzamide functional groups in the compound suggests potential for diverse intermolecular interactions and molecular geometries, as observed in similar compounds (Pang et al., 2006).

Chemical Reactions and Properties

The reactivity of such compounds can be influenced by the presence of nitro and sulfonyl groups, which can undergo various chemical transformations, including reductions, substitutions, and cyclization reactions. The synthesis and functionalization of tetrahydroquinoline derivatives often involve catalytic processes and the use of directing groups to achieve desired products (Reddy et al., 2015).

Scientific Research Applications

Synthetic Methods and Chemical Reactions

Research on compounds with similar structural features has focused on synthetic methodologies and chemical reactions that may also apply to the synthesis and application of "2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide". For instance, the Pummerer-type cyclization has been utilized for synthesizing tetrahydroisoquinoline and benzazepine derivatives, highlighting a method that could potentially be adapted for the synthesis of related compounds. The addition of boron trifluoride diethyl etherate has been shown to enhance cyclization yields, suggesting a possible strategy for optimizing reactions involving similar compounds (Saitoh et al., 2001).

Potential Biological Activities

Studies on structurally related compounds have explored their biological activities, particularly in the context of cancer research and enzyme inhibition. For example, 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have shown potent histone deacetylase (HDAC) inhibition and marked antiproliferative activity against prostate cancer cells, indicating a potential area of application for similar compounds (Liu et al., 2015).

Chemical Behavior and Applications

The nucleophilic addition of amide anions to nitroquinolinium salts leading to benzamides represents another relevant synthetic route, potentially applicable to the modification and functionalization of "2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" (Avakyan et al., 2019). This method could be instrumental in generating novel derivatives with specific biological activities.

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c26-22(19-10-4-5-11-21(19)25(27)28)23-17-12-13-20-16(15-17)7-6-14-24(20)31(29,30)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJKIJTXSRFGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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